molecular formula C17H16ClN3O3S B12172587 6-chloro-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide

6-chloro-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide

Cat. No.: B12172587
M. Wt: 377.8 g/mol
InChI Key: ZGTFYGAHRRTFQD-UHFFFAOYSA-N
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Description

6-chloro-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the indole class of compounds Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Attachment of the Sulfamoylbenzyl Group: The sulfamoylbenzyl group can be attached through a nucleophilic substitution reaction, where the indole core reacts with a sulfamoylbenzyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group or the chloro group, potentially converting them to amines or hydrogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines or hydrogenated products.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chloro, methyl, and sulfamoylbenzyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1-methyl-1H-indole-3-carboxamide: Lacks the sulfamoylbenzyl group.

    1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide: Lacks the chloro group.

    6-chloro-1H-indole-3-carboxamide: Lacks both the methyl and sulfamoylbenzyl groups.

Uniqueness

6-chloro-1-methyl-N-(4-sulfamoylbenzyl)-1H-indole-3-carboxamide is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. The presence of the chloro group can enhance its reactivity, the methyl group can influence its lipophilicity, and the sulfamoylbenzyl group can affect its solubility and biological activity.

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

6-chloro-1-methyl-N-[(4-sulfamoylphenyl)methyl]indole-3-carboxamide

InChI

InChI=1S/C17H16ClN3O3S/c1-21-10-15(14-7-4-12(18)8-16(14)21)17(22)20-9-11-2-5-13(6-3-11)25(19,23)24/h2-8,10H,9H2,1H3,(H,20,22)(H2,19,23,24)

InChI Key

ZGTFYGAHRRTFQD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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